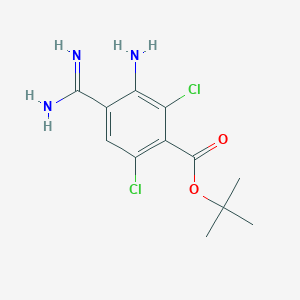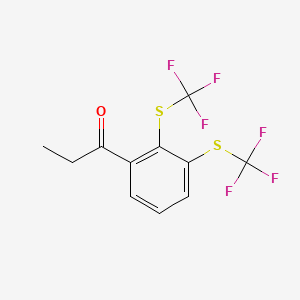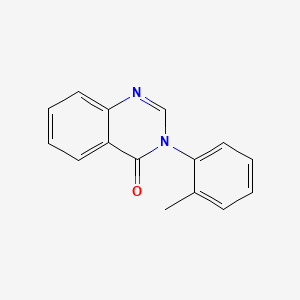
4(3H)-Quinazolinone, 3-(o-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(o-tolyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound features a quinazolinone core structure with an o-tolyl group attached at the 3-position. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(o-tolyl)- typically involves the cyclocondensation of o-aminobenzoic acids with appropriate aldehydes or ketones. One common method includes the use of palladium-catalyzed cycloaddition reactions. For instance, a Pd(II)-catalyzed [4 + 1 + 1] cycloaddition of o-aminobenzoic acids, carbon monoxide, and amines can be employed to synthesize various N-substituted quinazolinone derivatives .
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 3-(o-tolyl)- may involve large-scale cyclocondensation reactions under controlled conditions. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonates, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(o-tolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-o-tolyl-4(3H)-quinazolone: Similar in structure but with a methyl group at the 2-position.
3-p-Bromophenyl-4(3H)-quinazolone: Features a bromophenyl group instead of an o-tolyl group.
Uniqueness
4(3H)-Quinazolinone, 3-(o-tolyl)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the o-tolyl group at the 3-position can enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
16899-50-6 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-11-6-2-5-9-14(11)17-10-16-13-8-4-3-7-12(13)15(17)18/h2-10H,1H3 |
Clave InChI |
CBFJSWUGLMNPKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




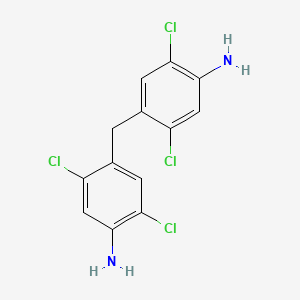
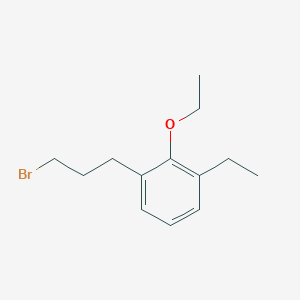
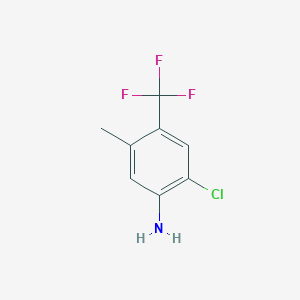

![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
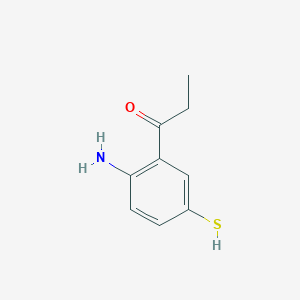
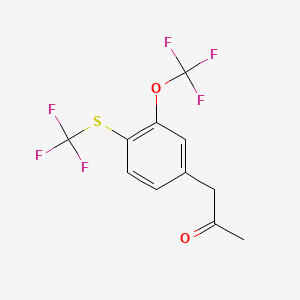

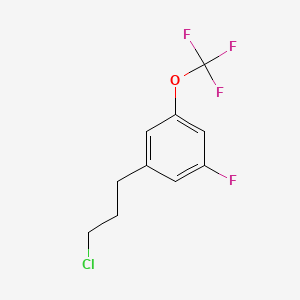
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
